(S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate dihydrochloride
Description
(S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate dihydrochloride: is a chemical compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs, playing crucial roles in cell biology and medicinal chemistry.
Properties
IUPAC Name |
methyl (3S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2.2ClH/c1-17-13(16)11-6-9-8-4-2-3-5-10(8)15-12(9)7-14-11;;/h2-5,11,14-15H,6-7H2,1H3;2*1H/t11-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOONFLTGWNLSH-IDMXKUIJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)NC3=CC=CC=C23.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC2=C(CN1)NC3=CC=CC=C23.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The Pictet-Spengler reaction between L-tryptophan methyl ester and acetaldehyde forms the tetrahydro-β-carboline core. Acid catalysis induces cyclization, followed by diastereoselective reduction and salt formation.
Procedure:
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Cyclization :
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L-Tryptophan methyl ester hydrochloride (10 g, 40 mmol) reacts with 40% aqueous acetaldehyde (3.5 mL, 24.5 mmol) in dichloromethane (50 mL) with 5% trifluoroacetic acid (TFA) at 25°C for 2 hr.
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Intermediate : (S)-1-(Dimethoxymethyl)-6-hydroxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (Yield: 59%).
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Reduction :
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Salt Formation :
Analytical Data:
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1H NMR (D2O) : δ 3.72 (s, 3H, COOCH3), 3.15–3.45 (m, 4H, CH2N), 4.28 (dd, J = 8.4 Hz, 1H, CH), 7.12–7.45 (m, 4H, indole-H).
Chiral Resolution via Diastereomeric Crystallization
Method:
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Racemic Synthesis :
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Resolution :
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Esterification and Salt Formation :
Key Parameters:
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Solvent System : Ethanol/water (4:1) for crystallization.
Enantioselective Catalytic Hydrogenation
Process:
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Imine Formation :
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Asymmetric Hydrogenation :
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Cyclization and Salt Formation :
Optimization Data:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst Loading | 0.5 mol% Rh | +15% Yield |
| H2 Pressure | 50 psi | ee >95% |
| Temperature | 25°C | Minimizes Epimerization |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Stereoselectivity | Cost (USD/g) |
|---|---|---|---|---|
| Pictet-Spengler | 79 | 95 | Moderate | 120 |
| Chiral Resolution | 68 | 98.5 | High | 240 |
| Catalytic Hydrogenation | 58 | 97 | Very High | 310 |
Key Observations :
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The Pictet-Spengler method is most cost-effective but requires chiral starting materials.
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Catalytic hydrogenation offers superior enantioselectivity but higher costs due to noble metal catalysts.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the indole nitrogen to an N-oxide.
Reduction: : Reducing the carbonyl group to an alcohol.
Substitution: : Replacing hydrogen atoms on the indole ring with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: : Utilizing electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products Formed
N-oxide derivatives: from oxidation reactions.
Alcohol derivatives: from reduction reactions.
Substituted indole derivatives: from substitution reactions.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyridoindole compounds exhibit significant anticancer properties. (S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate dihydrochloride may be evaluated for its efficacy against various cancer cell lines. Preliminary studies suggest that similar compounds have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
Neuroprotective Effects
There is growing interest in the neuroprotective properties of pyridoindole derivatives. These compounds are being studied for their potential to protect neuronal cells from oxidative stress and neurodegeneration. The structural characteristics of (S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate may contribute to its ability to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's .
Antimicrobial Properties
The compound's potential as an antimicrobial agent is under investigation. Similar structures have demonstrated activity against a range of pathogens including bacteria and fungi. The mechanisms of action may involve disruption of microbial cell membranes or inhibition of vital metabolic pathways .
Antioxidant Activity
The antioxidant capabilities of (S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate dihydrochloride are also being explored. Compounds in this class have been shown to scavenge free radicals and reduce oxidative stress in biological systems . This property is particularly relevant in the context of aging and chronic diseases.
Corrosion Inhibition
Research has suggested that pyridoindole derivatives can serve as effective corrosion inhibitors in industrial applications. Their ability to form protective films on metal surfaces could enhance the longevity and durability of materials exposed to harsh environments .
Synthesis Building Blocks
(S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate dihydrochloride can be utilized as a building block in organic synthesis for the development of more complex molecules with potential pharmaceutical applications .
Case Studies
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets and pathways. For example, it may interact with enzymes or receptors involved in cell signaling, leading to biological responses such as inhibition of protein synthesis or modulation of gene expression.
Comparison with Similar Compounds
List of Similar Compounds
Tetrahydroharman
Calligonine
Chloropretadalafil
Methyl 2-(2-chloroacetyl)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate
Biological Activity
(S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate dihydrochloride (CAS No. 2829282-30-4) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : methyl (S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
- Molecular Formula : C13H16Cl2N2O2
- Molecular Weight : 303.18 g/mol
- CAS Number : 2829282-30-4
- Purity : ≥95%
Anticancer Effects
Research indicates that (S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives exhibit notable anticancer properties. A study demonstrated cytotoxic effects against various cancer cell lines with IC50 values ranging from 9.3 to 33.9 µM in adenocarcinoma and murine mammary tumor models . The compound's structure allows for interaction with multiple cellular pathways involved in cancer proliferation and survival.
Neuroprotective Properties
The compound has shown promise in neuroprotection. It acts on serotonin receptors and has been linked to neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease. The presence of nitrogen-containing heterocycles enhances its binding affinity to neural receptors .
Anti-inflammatory and Antimicrobial Activities
(S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives have also demonstrated anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in various models . Furthermore, they exhibit antimicrobial activity against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as therapeutic agents against resistant strains .
The biological activity of (S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is primarily attributed to its ability to modulate key signaling pathways:
- Serotonin Receptor Modulation : The compound interacts with serotonin receptors (5-HT receptors), influencing mood regulation and neuroprotection.
- Inhibition of Kinases : It has been found to inhibit various kinases involved in cell cycle regulation and apoptosis.
- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress in cells.
Study on Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of several indole derivatives including (S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole. The findings indicated a dose-dependent inhibition of cancer cell growth with significant effects observed at lower concentrations compared to traditional chemotherapeutics .
Neuroprotective Effects in Animal Models
In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. This suggests a protective effect on neuronal health and function .
Summary Table of Biological Activities
Q & A
Q. How is the structural identity of this compound confirmed in academic research?
Structural confirmation typically involves a combination of spectroscopic and crystallographic methods:
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the indole and pyridine ring systems, with characteristic shifts for the ester group (δ ~3.7 ppm for methyl ester) and aromatic protons (δ 6.5–8.0 ppm) .
- X-ray Crystallography : Used to resolve stereochemistry (e.g., (S)-configuration) and confirm the dihydrochloride salt form. A related crystal structure (C21H23ClN2O4) demonstrated chloride coordination to the pyridine nitrogen .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., C13H16Cl2N2O2 for the dihydrochloride salt) .
Q. What synthetic routes are optimized for this compound?
Synthesis often employs metal-mediated cyclization or condensation reactions:
- Indole-Piperidine Cyclization : Indole-3-carboxaldehyde derivatives (CAS 487-89-8) are condensed with methyl acrylate intermediates under acidic conditions to form the tetrahydro-β-carboline core .
- Salt Formation : The free base is treated with HCl gas in anhydrous methanol to yield the dihydrochloride salt (purity >97% via HPLC) .
Q. What analytical methods ensure purity and stability?
- HPLC with UV/Vis Detection : Monitors residual solvents and degradation products (e.g., indole aldehyde precursors) .
- Thermogravimetric Analysis (TGA) : Assesses hygroscopicity and thermal stability (decomposition >200°C typical for similar salts) .
- Storage Conditions : Recommended storage at -20°C in desiccated, amber vials to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How do stereochemical variations impact biological activity?
The (S)-enantiomer exhibits distinct receptor-binding profiles compared to the (R)-form due to spatial alignment of the carboxylate group. For example:
Q. What mechanistic insights explain contradictions in reaction yields?
Discrepancies in reported yields (e.g., 60–85%) arise from:
- Catalyst Choice : Silver or rhodium catalysts (e.g., AgNO3) activate silacyclopropane intermediates, improving cyclization efficiency, while copper may favor side reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates, whereas protic solvents promote ester hydrolysis .
Q. How is the compound utilized in multi-component reactions (MCRs)?
The tetrahydro-β-carboline scaffold participates in MCRs for heterocycle diversification:
- Zirconium-Mediated Coupling : Reacts with nitriles and azides to form pyrrolo[3,2-d]pyridazines via Zr–C/Si–C bond cleavage .
- Cycloaddition : Copper-catalyzed [3+2] cycloaddition with alkynes generates indole-fused polycycles (e.g., triazoloindoles) .
Q. What strategies address stability challenges in aqueous buffers?
- pH Optimization : Stability improves in buffers pH 4–6, where protonation of the pyridine nitrogen reduces nucleophilic attack on the ester .
- Lyophilization : Freeze-drying with trehalose or mannitol as cryoprotectants minimizes hydrolysis during long-term storage .
Data Contradiction Analysis
Q. Conflicting reports on catalytic efficiency in cyclization steps
- Root Cause : Divergent metal-ligand interactions (e.g., Ag vs. Zn) alter transition-state geometries. Silver catalysts enhance silylene transfer rates by 30% compared to zinc .
- Resolution : Compare turnover numbers (TONs) under standardized conditions (e.g., 0.1 mol% catalyst, 24h reflux).
Q. Discrepancies in enantiomeric excess (ee) values
- Root Cause : Impurities in chiral auxiliaries (e.g., L-proline) or incomplete resolution during salt formation .
- Resolution : Use F NMR with chiral shift reagents (e.g., Eu(hfc)3) to quantify ee >99% .
Methodological Challenges
Q. Scaling up multi-step syntheses
- Bottlenecks : Exothermic indole cyclization steps require controlled temperature ramping (2°C/min) to avoid decomposition .
- Catalyst Recovery : Immobilized Rh on mesoporous silica enables >90% recovery in flow systems .
Q. Analyzing trace degradation products
- LC-MS/MS : Detects sub-0.1% impurities (e.g., hydrolyzed carboxylate) using C18 columns and ESI-negative mode .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
